molecular formula C27H18O5 B4570290 2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate

2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate

Cat. No.: B4570290
M. Wt: 422.4 g/mol
InChI Key: FAMQIDAAORDTNK-UHFFFAOYSA-N
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Description

2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate is a useful research compound. Its molecular formula is C27H18O5 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.11542367 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis often explores the utility of complex molecules for constructing novel compounds with potential applications in various fields. For instance, the synthesis of acridine derivatives via the condensation of diphenylamine with substituted chromenyl acetic acids demonstrates the potential for creating compounds with antimicrobial and anticancer activities. These derivatives have shown promise against a range of pathogens and cancer cell lines, indicating their significant biomedical potential (Patel, Mali, & Patel, 2010).

Medicinal Chemistry Applications

In medicinal chemistry, the antimicrobial and anticancer activities of compounds derived from 2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate have been a significant area of research. For example, functionalized benzo[f]2H-chromenes have been synthesized and evaluated for their antifungal and antibacterial properties. Some of these compounds exhibited excellent activity against fungi and bacteria, highlighting their potential as antimicrobial drugs (Chanu et al., 2017).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-(2-furyl)-4-oxo-4H-chromen-3-yl have been employed as reagents for the spectrophotometric determination of metals, such as molybdenum. This application is crucial for the accurate measurement of molybdenum concentrations in various samples, offering a simple, selective, precise, and rapid method for such determinations (Dass & Mehta, 1993).

Environmental Applications

Compounds related to this compound have also shown potential in environmental applications. For instance, the detection and identification of mutagens and carcinogens as adducts with guanosine derivatives offer a method for screening environmental samples for harmful substances. This approach could be pivotal in monitoring and mitigating environmental pollution (Kasai et al., 1984).

Properties

IUPAC Name

[2-(furan-2-yl)-4-oxochromen-3-yl] 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O5/c28-24-20-14-7-8-15-21(20)31-25(22-16-9-17-30-22)26(24)32-27(29)23(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMQIDAAORDTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate
Reactant of Route 2
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2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate
Reactant of Route 3
2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate
Reactant of Route 4
2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate
Reactant of Route 5
2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate
Reactant of Route 6
2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.